5-methyl-4-nitro-1-propyl-1H-pyrazole CAS 1171580-47-4
5-methyl-4-nitro-1-propyl-1H-pyrazole CAS 1171580-47-4
An In-depth Technical Guide to 5-methyl-4-nitro-1-propyl-1H-pyrazole (CAS 1171580-47-4) and Related Nitro-Pyrazoles for Researchers and Drug Development Professionals
Disclaimer
Publicly available information on 5-methyl-4-nitro-1-propyl-1H-pyrazole (CAS 1171580-47-4) is limited. This guide has been compiled by leveraging data from structurally similar nitro-pyrazole derivatives to provide a comprehensive technical overview. All inferred properties and methodologies should be treated as predictive and require experimental validation.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and synthetic versatility.[1] The pyrazole motif is a key pharmacophore in numerous commercially successful drugs, including anti-inflammatory agents, anticancer therapies like Crizotinib, and antivirals.[1] The introduction of a nitro group onto the pyrazole ring, as seen in 5-methyl-4-nitro-1-propyl-1H-pyrazole, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for further functionalization and exploration in drug discovery and agrochemical development.[2][3]
This technical guide provides a detailed exploration of 5-methyl-4-nitro-1-propyl-1H-pyrazole, drawing upon data from closely related analogs to elucidate its physicochemical properties, potential synthetic routes, safety considerations, and applications in research and development.
Physicochemical Properties and Characterization
Structural and Molecular Data
| Property | Inferred Value/Information | Source/Basis of Inference |
| Molecular Formula | C₇H₁₁N₃O₂ | Based on chemical structure |
| Molecular Weight | 181.18 g/mol | Calculated from the molecular formula |
| Appearance | Likely a light yellow powder or solid | Based on analogs like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[2] |
| Melting Point | Estimated in the range of 60-80 °C | Inferred from the melting point of 5-methyl-4-nitro-1H-pyrazole (if available) and the effect of the propyl group. For comparison, a related compound has a melting point of 153 - 158 °F / 67 - 70 °C. |
| Boiling Point | Estimated to be >180 °C | Inferred from the boiling point of a related compound which is 367 - 370 °F / 186 - 188 °C. |
| Solubility | Likely soluble in polar organic solvents | The nitro and pyrazole groups suggest polarity, while the propyl and methyl groups add non-polar character.[3] |
Spectroscopic Characterization (Predicted)
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¹H NMR: Protons on the propyl chain would exhibit characteristic splitting patterns. The methyl group would appear as a singlet. The chemical shifts would be influenced by the electron-withdrawing nitro group.
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¹³C NMR: Distinct signals for the methyl, propyl, and pyrazole ring carbons would be observed. The carbon bearing the nitro group would be significantly downfield.
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IR Spectroscopy: Characteristic peaks for C-H (aliphatic), C=N (pyrazole ring), and N-O (nitro group) stretching vibrations would be expected.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 181.18, with fragmentation patterns corresponding to the loss of the nitro and propyl groups.
Synthesis and Reaction Chemistry
The synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole would likely follow established methodologies for the preparation of substituted pyrazoles.
Proposed Synthetic Workflow
A plausible synthetic route involves the nitration of a 5-methyl-1-propyl-1H-pyrazole precursor.
Caption: Proposed two-step synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole (Precursor)
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To a solution of propylhydrazine in a suitable solvent (e.g., ethanol), add acetylacetone dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-methyl-1-propyl-1H-pyrazole.
Step 2: Nitration to 5-methyl-4-nitro-1-propyl-1H-pyrazole
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Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.
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Slowly add the 5-methyl-1-propyl-1H-pyrazole to the nitrating mixture while maintaining the temperature below 5 °C.
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Stir the reaction at low temperature for a specified time, monitoring by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product by recrystallization or column chromatography.
Health and Safety Information
While a specific Safety Data Sheet (SDS) for CAS 1171580-47-4 is not available, the safety precautions for structurally similar nitro-aromatic and heterocyclic compounds should be strictly followed.[4]
Hazard Identification (Inferred)
Based on the SDS for a related compound, the following hazards are anticipated:
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Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
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Skin Irritation: Causes skin irritation.
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Eye Damage: Causes serious eye damage.
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Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
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Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
Potential Applications in Research and Drug Development
The 5-methyl-4-nitro-1-propyl-1H-pyrazole scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes the title compound a potential intermediate for the synthesis of a variety of bioactive molecules. A similar compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is a known intermediate in the synthesis of Sildenafil.[5]
Agrochemical Research
Pyrazole derivatives have been extensively studied for their insecticidal, fungicidal, and herbicidal properties.[2] The unique substitution pattern of 5-methyl-4-nitro-1-propyl-1H-pyrazole could lead to the discovery of novel crop protection agents.
Material Science
Nitro-containing heterocyclic compounds can have interesting optical and electronic properties, suggesting potential applications in materials science, such as in the development of dyes or nonlinear optical materials.
Conclusion
5-methyl-4-nitro-1-propyl-1H-pyrazole, while not extensively documented, represents a promising scaffold for chemical and pharmaceutical research. By leveraging the known chemistry and properties of related nitro-pyrazole derivatives, researchers can strategically design experiments to explore its synthetic utility and biological potential. As with any novel compound, thorough experimental validation of its properties and reactivity is paramount for its successful application in drug discovery and other scientific endeavors.
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